molecular formula C21H22FN3O2 B2826164 2-(2-fluorophenoxy)-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one CAS No. 2415563-69-6

2-(2-fluorophenoxy)-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one

Cat. No.: B2826164
CAS No.: 2415563-69-6
M. Wt: 367.424
InChI Key: BGXPCWUQKULRPI-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one is a complex organic compound with a unique structure that combines a fluorophenoxy group, a benzodiazole ring, and an azetidine moiety

Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the fluorophenoxy group: This can be achieved by reacting 2-fluorophenol with an appropriate alkylating agent under basic conditions.

    Synthesis of the benzodiazole ring: This step involves the cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a suitable carbonyl compound.

    Formation of the azetidine ring: This can be accomplished by reacting an appropriate amine with a suitable halogenated compound under basic conditions.

    Coupling of the intermediates: The final step involves coupling the fluorophenoxy, benzodiazole, and azetidine intermediates under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(2-fluorophenoxy)-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy group, using nucleophiles such as amines or thiols under suitable conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: The compound may have potential as a probe or ligand in biological studies, particularly in the investigation of enzyme activity or receptor binding.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to modulation of the target’s activity, resulting in the observed biological effects.

Comparison with Similar Compounds

2-(2-fluorophenoxy)-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one can be compared with other similar compounds, such as:

    2-(2-fluorophenoxy)-1-(piperazin-1-yl)propan-1-one: This compound has a similar fluorophenoxy group but differs in the presence of a piperazine ring instead of the benzodiazole and azetidine moieties.

    1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-one: This compound has a similar fluorophenoxy group but differs in the presence of a biphenyl structure instead of the benzodiazole and azetidine moieties.

The uniqueness of this compound lies in its combination of the fluorophenoxy, benzodiazole, and azetidine groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-14(2)21-23-17-8-4-5-9-18(17)25(21)15-11-24(12-15)20(26)13-27-19-10-6-3-7-16(19)22/h3-10,14-15H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXPCWUQKULRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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